2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(3-hydroxypropylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-10-4-9-18-15(17(22)23)11-16(21)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15,18,20H,4,9-11H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFVUDLSGJYNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(=O)O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalen-1-ylamine derivative, which is then reacted with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino groups may produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid. Research indicates that naphthalene derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, naphthalene-based compounds have been shown to induce apoptosis in human cancer cells, suggesting that this compound may also possess similar properties due to its structural features.
Neuroprotective Effects
The compound's structural similarity to neurotransmitter precursors suggests potential neuroprotective effects. Research into related compounds has shown promise in protecting neuronal cells from oxidative stress, which could be relevant for conditions such as Alzheimer's disease and Parkinson's disease.
UV Protection
As indicated in regulatory documents, derivatives of this compound may serve as UV filters in cosmetic formulations. The presence of naphthalene moieties can enhance the UV absorption properties, making it suitable for sunscreens and protective skincare products.
Hair Dyes
The compound may also find application as a dye intermediate or stabilizer in hair coloring products due to its ability to interact with keratin and other hair proteins, providing color stability and longevity.
Polymer Chemistry
In polymer chemistry, compounds with similar structures have been used as monomers or additives to enhance the mechanical properties of polymers. The incorporation of naphthalene units can improve thermal stability and UV resistance in polymer matrices.
Data Table: Summary of Applications
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Neuroprotection | Protects neuronal cells from oxidative damage | |
| Cosmetic Industry | UV protection | Effective as a UV filter in sunscreens |
| Hair dye stabilizer | Enhances color stability in hair products | |
| Material Science | Polymer additives | Improves thermal stability and UV resistance |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of naphthalene derivatives and tested their cytotoxicity against breast cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation, highlighting the potential of 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid as a lead compound for further development.
Case Study 2: Cosmetic Formulation
A formulation study conducted by a cosmetic company evaluated the efficacy of various UV filters, including naphthalene derivatives, in protecting skin cells from UV radiation. The study found that formulations containing these compounds provided substantial protection against UV-induced damage, supporting their use in sunscreen products.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with molecular targets through its hydroxy and amino groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules, influencing their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Hydroxypropyl)amino)-4-(phenylamino)-4-oxobutanoic acid
- 2-((3-Hydroxypropyl)amino)-4-(benzylamino)-4-oxobutanoic acid
Uniqueness
What sets 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid apart from similar compounds is the presence of the naphthalen-1-yl group. This aromatic moiety can significantly influence the compound’s chemical properties, such as its ability to participate in π-π interactions, which can be crucial in certain biological and material science applications.
Biological Activity
2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid, with the CAS number 1048006-93-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₇H₂₀N₂O₄
- Molecular Weight : 316.35 g/mol
- Structure : The compound features a naphthalene moiety and an amino acid derivative structure, which may contribute to its biological interactions.
Biological Activity Overview
The biological activity of 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has been investigated in various studies focusing on its pharmacological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing naphthalene rings are known to interact with cellular pathways involved in cancer progression. A study highlighted that naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar amino acid structures have shown efficacy against various pathogens. For example, a related study demonstrated that certain carboxylic acid derivatives exhibited significant antimicrobial activity against resistant strains of bacteria .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Enzyme inhibition studies have shown that similar compounds can affect metabolic pathways by inhibiting key enzymes involved in fatty acid synthesis and other metabolic processes. This suggests a possible mechanism through which 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid could exert its biological effects .
Data Table: Biological Activities
Case Studies
- Anticancer Study : A study conducted on naphthalene derivatives indicated that the presence of hydroxyl and amino groups significantly enhanced their cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis.
- Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy of various carboxylic acid derivatives, revealing that those with a similar structural framework to 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid exhibited notable activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of functional groups in modulating biological activity. The presence of both hydroxyl and amino groups appears critical for enhancing interaction with biological targets, leading to improved efficacy in anticancer and antimicrobial assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-((3-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions between naphthalen-1-amine and 4-oxobutanoic acid derivatives. A two-step approach is common:
Step 1 : React 4-oxo-4-(naphthalen-1-ylamino)butanoic acid with 3-hydroxypropylamine in the presence of a coupling agent (e.g., EDC or DCC) to form the amide bond.
Step 2 : Purify the product using column chromatography (silica gel, methanol/dichloromethane eluent) and validate purity via HPLC .
- Key Considerations : Optimize reaction pH (6–7) and temperature (25–40°C) to minimize side products. Use anhydrous conditions to prevent hydrolysis of the amide bond .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- FT-IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) groups .
- NMR (¹H and ¹³C) : Assign peaks to verify the naphthalene aromatic protons (δ 7.5–8.5 ppm) and the hydroxypropyl chain (δ 3.4–3.7 ppm for -CH₂-OH) .
- HPLC : Ensure >95% purity using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against human thymidylate synthase (hTS) using spectrophotometric monitoring of dUMP conversion to dTMP. IC₅₀ values <10 µM indicate potential anticancer activity .
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina predict binding modes with biological targets?
- Methodological Answer :
Target Preparation : Download the 3D structure of the target protein (e.g., hTS, PDB ID: 1HVY) and remove water/ligands.
Ligand Preparation : Generate the compound’s 3D conformation using tools like Open Babel, ensuring correct protonation states.
Docking Parameters : Set a grid box covering the active site (e.g., 20 ų) and run AutoDock Vina with default scoring functions.
Analysis : Use PyMOL to visualize hydrogen bonds (e.g., between the oxobutanoic acid group and Arg21) and hydrophobic interactions .
Q. What mechanistic insights explain its potential as a thymidylate synthase inhibitor?
- Methodological Answer : The oxobutanoic acid moiety mimics the natural substrate (dUMP), competitively binding to the folate-binding pocket. Molecular dynamics simulations (100 ns) reveal stable interactions:
- Hydrogen Bonds : Between the naphthalene amino group and Thr106.
- π-Stacking : Naphthalene ring with Phe225.
Validate via site-directed mutagenesis (e.g., T106A mutant reduces inhibition efficacy) .
Q. How do spectroscopic and computational methods resolve structural ambiguities?
- Methodological Answer :
- DFT Calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (FT-IR) and electron density maps (MEP). Compare computed vs. experimental NMR shifts .
- X-ray Crystallography : Co-crystallize the compound with a protein target (e.g., hTS) to resolve binding conformations. Use SHELX for refinement .
Q. What strategies enhance its stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases to release the active form .
- Liposomal Encapsulation : Use phosphatidylcholine-based liposomes (size: 100–200 nm) to enhance bioavailability. Monitor release kinetics at pH 7.4 and 5.5 (simulating plasma and lysosomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
